molecular formula C10H10Cl2O3 B2408241 Methyl 2-(3,4-dichlorophenoxy)propanoate CAS No. 63461-44-9

Methyl 2-(3,4-dichlorophenoxy)propanoate

Cat. No.: B2408241
CAS No.: 63461-44-9
M. Wt: 249.09
InChI Key: VLOZEQCBXBDHME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3,4-dichlorophenoxy)propanoate is an organic compound with the molecular formula C10H10Cl2O3. It is a methyl ester derivative of 2-(3,4-dichlorophenoxy)propanoic acid. This compound is primarily used in the synthesis of various chemicals and has applications in different fields, including agriculture and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3,4-dichlorophenoxy)propanoate can be synthesized through the esterification of 2-(3,4-dichlorophenoxy)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to maximize efficiency and yield. The use of a suitable solvent and catalyst is crucial to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4-dichlorophenoxy)propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 2-(3,4-dichlorophenoxy)propanoic acid and methanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols are used under appropriate conditions.

Major Products

    Hydrolysis: 2-(3,4-dichlorophenoxy)propanoic acid and methanol.

    Reduction: 2-(3,4-dichlorophenoxy)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3,4-dichlorophenoxy)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a herbicide.

    Medicine: Research is conducted to explore its potential therapeutic applications and its effects on various biological pathways.

    Industry: It is used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-(3,4-dichlorophenoxy)propanoate involves its interaction with specific molecular targets. In the context of its use as a herbicide, the compound inhibits the growth of weeds by interfering with essential biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

Similar Compounds

    Diclofop-methyl: A similar compound used as a herbicide.

    Methyl 2-(2,4-dichlorophenoxy)propanoate: Another methyl ester with similar structural features.

Uniqueness

Methyl 2-(3,4-dichlorophenoxy)propanoate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Its effectiveness as a herbicide and its role as an intermediate in organic synthesis highlight its versatility and importance in various fields.

Properties

IUPAC Name

methyl 2-(3,4-dichlorophenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O3/c1-6(10(13)14-2)15-7-3-4-8(11)9(12)5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOZEQCBXBDHME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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